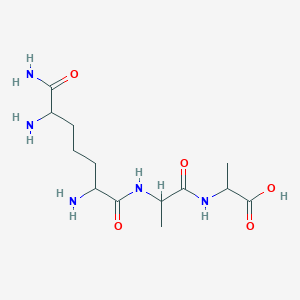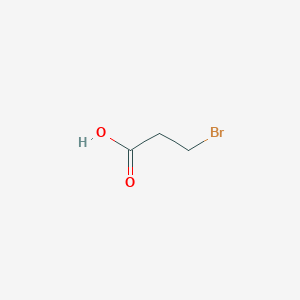
3-ブロモプロピオン酸
概要
説明
3-Bromopropionic acid (3-BPA) is an organic compound with the molecular formula C3H5BrO2. It is a colorless liquid with a pungent odor and is soluble in water and alcohol. 3-BPA is an important chemical intermediate used in the synthesis of various pharmaceuticals and agrochemicals. It is also used in the production of polymers, surfactants, and other organic compounds. 3-BPA is a reactive compound and has been used in a wide range of scientific applications such as organic synthesis, catalysis, and biochemistry.
科学的研究の応用
アンペロメトリックバイオセンサーにおける第四級化剤
3-ブロモプロピオン酸: は、アンペロメトリックバイオセンサーの開発において第四級化剤として使用されます 。これらのバイオセンサーは、測定可能な電流を生成する電気化学反応を通じて物質を検出および定量するために使用される分析装置です。第四級化プロセスは、センサーの機能に必要な静電相互作用を強化する第四級アンモニウム基の導入を含みます。
硫黄含有化合物のアルキル化
この化合物は、メルカプタンおよびその他の硫黄含有化合物をアルキル化するためにも使用されます 。アルキル化は、アルキル基が有機化合物に転移される重要な化学反応であり、硫黄含有化合物の場合、さらなる用途のためのより安定または有用な誘導体の形成につながる可能性があります。
モノ異性体フタロシアニンの合成
有機合成の分野では、3-ブロモプロピオン酸は、モノ異性体フタロシアニンの合成と特性評価に使用されます 。これらは、安定性と電子特性のために、染料、顔料、および電子デバイス用の材料として幅広い用途を持つ大環状化合物です。
タンパク質チオール基の決定
この酸は、タンパク質チオール基の保護と決定のためのヨード酢酸の代替物として調べられています 。タンパク質中のチオール基は酸化に敏感であるため、タンパク質の特性評価研究中の保護が不可欠です。3-ブロモプロピオン酸は、これらの基と反応して安定なチオエーテル結合を形成し、正確なタンパク質分析を容易にします。
有機合成ビルディングブロック
有機合成ビルディングブロックとして、3-ブロモプロピオン酸は、さまざまな合成経路のための汎用性の高い出発点を提供します 。臭素原子のために、その反応性は、さまざまな有機化合物の幅広い範囲へのその後の変換を可能にし、医薬品および化学研究における貴重な試薬となっています。
相変化とガスクロマトグラフィー研究
この化合物の相変化データと気相イオンエネルギーが文書化されており、ガスクロマトグラフィーおよび関連する分析技術での使用に不可欠な情報を提供しています 。これらの研究は、分離および分析プロセスにとって重要な、さまざまな温度と圧力下での化合物の挙動を理解するのに役立ちます。
Safety and Hazards
作用機序
Target of Action
3-Bromopropionic acid primarily targets mercaptans and other sulfur-containing compounds . It acts as a quaternization agent in amperometric biosensors .
Mode of Action
The compound interacts with its targets through a process known as alkylation . Alkylation involves the transfer of an alkyl group from one molecule to another. In this case, 3-Bromopropionic acid donates an alkyl group to mercaptans and other sulfur-containing compounds .
Pharmacokinetics
Its molecular weight (15297 g/mol) and solubility in water, alcohol, ether, chloroform, and benzene suggest that it may have good bioavailability.
生化学分析
Biochemical Properties
3-Bromopropionic acid plays a significant role in biochemical reactions. It is used as a quaternization agent in amperometric biosensors . It also alkylates mercaptans and other sulfur-containing compounds
Cellular Effects
It is known to be moderately toxic and can cause damage if it comes into contact with skin or eyes
Molecular Mechanism
It is known to interact with sulfur-containing compounds through alkylation
Temporal Effects in Laboratory Settings
特性
IUPAC Name |
3-bromopropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5BrO2/c4-2-1-3(5)6/h1-2H2,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXNZYCXMFBMHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9060443 | |
| Record name | Propanoic acid, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] Pale yellow crystals; [Alfa Aesar MSDS] | |
| Record name | 3-Bromopropionic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1443 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
140-142 °C @ 45 MM HG | |
| Record name | 3-BROMOPROPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SOL IN WATER, ETHER, CHLOROFORM, BENZENE, ALC | |
| Record name | 3-BROMOPROPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.48 | |
| Record name | 3-BROMOPROPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
PLATES FROM CARBON TETRACHLORIDE | |
CAS RN |
590-92-1 | |
| Record name | 3-Bromopropionic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-92-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromopropanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Bromopropionic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2638 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propanoic acid, 3-bromo- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Propanoic acid, 3-bromo- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9060443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromopropionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-BROMOPROPANOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WFZ7CSR69R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-BROMOPROPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
62.5 °C | |
| Record name | 3-Bromopropionic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1443 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | 3-BROMOPROPANOIC ACID | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5496 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 3-bromopropionic acid exert its effects on biological systems?
A1: 3-Bromopropionic acid functions as an alkylating agent, primarily targeting nucleophilic groups like cysteine residues in proteins. [] This alkylation disrupts protein structure and function, leading to various downstream effects depending on the targeted protein and biological context. [] For instance, 3-bromopropionic acid inactivates horse liver alcohol dehydrogenase by modifying cysteine residue 174, hindering the enzyme's ability to bind coenzyme pyrophosphate. []
Q2: What are the implications of abortive ternary complex formation in the context of 3-bromopropionic acid and malate dehydrogenase?
A2: Studies on pig heart malate dehydrogenase reveal that while oxaloacetate and malate alone don't offer protection against 3-bromopropionic acid alkylation, their combination with NAD or ADP-ribose provides complete protection. [] This suggests the formation of abortive ternary complexes, which hinder the accessibility of the reactive histidine residue to alkylation, highlighting the importance of these complexes in the enzyme's interaction with 3-bromopropionic acid. []
Q3: What is the molecular formula and weight of 3-bromopropionic acid?
A3: The molecular formula of 3-bromopropionic acid is C3H5BrO2, and its molecular weight is 152.97 g/mol. []
Q4: What spectroscopic techniques are commonly employed for characterizing 3-bromopropionic acid?
A4: Researchers commonly employ nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FTIR) spectroscopy, and elemental analysis for structural characterization. [, , , , ] These techniques provide valuable information regarding the compound's structure, purity, and presence of characteristic functional groups.
Q5: How does 3-bromopropionic acid perform under various conditions?
A5: The performance and applications of 3-bromopropionic acid are influenced by various factors such as pH, temperature, and the presence of other chemical species. For instance, it inactivates horse liver alcohol dehydrogenase with Michaelis-Menten kinetics at pH 7 and 25°C. [] Further research is crucial to elucidate its performance and stability across a wider range of conditions. [, ]
Q6: Does 3-bromopropionic acid participate in any specific chemical reactions?
A6: 3-Bromopropionic acid acts as a reactant in various organic reactions, including alkylation and cyclization reactions. [, , , , ] For instance, it reacts with 4-hydroxybenzaldehyde to synthesize 3-(4-hydroxymethylphenoxy)propionic acid, a valuable linker in solid-phase peptide synthesis. []
Q7: Are there specific synthetic applications utilizing 3-bromopropionic acid as a starting material?
A7: Absolutely, 3-bromopropionic acid serves as a crucial starting material in synthesizing diverse heterocyclic compounds. [, , , ] For example, it reacts with orthophenylendiamines to synthesize 2-vinylbenzimidazoles, which are further converted into pyrimido[1,6-a]benzimidazoles. []
Q8: What is the role of computational chemistry in understanding 3-bromopropionic acid?
A8: Computational methods like density functional theory (DFT) provide valuable insights into the electronic structure, reactivity, and interactions of 3-bromopropionic acid. [] These calculations aid in predicting potential applications, such as corrosion inhibition, and contribute to the development of structure-activity relationship (SAR) models. [, ]
Q9: How do structural modifications of 3-bromopropionic acid impact its activity?
A9: Structural changes to 3-bromopropionic acid, like varying the halogen atom or the length of the carbon chain, can significantly influence its reactivity and biological activity. [, , , ] For instance, substituting bromine with chlorine in the synthesis of imidazolium-typed ionic liquids impacts their acidity. []
Q10: Are there studies comparing the activity of 3-bromopropionic acid with its structural analogues?
A10: Yes, several studies have investigated the structure-activity relationship of 3-bromopropionic acid and its analogues. For example, research on inducing pulmonary adenomas in mice revealed that 3-bromopropionic acid exhibited borderline tumorigenic activity, while 2-bromoethanol, another halogenated alcohol, showed significant activity. []
Q11: What are the SHE considerations associated with 3-bromopropionic acid?
A11: 3-Bromopropionic acid, like many halogenated organic compounds, requires careful handling and disposal procedures. [, , ] Compliance with relevant safety regulations and risk minimization strategies is crucial to ensure the well-being of researchers and the environment.
Q12: Are there specific environmental concerns related to 3-bromopropionic acid?
A12: Although detailed ecotoxicological studies are limited in the provided research, the potential environmental impact of 3-bromopropionic acid and its degradation products needs careful consideration. [] Developing environmentally friendly strategies for its use, recycling, and waste management is essential. []
Q13: What is known about the absorption, distribution, metabolism, and excretion (ADME) of 3-bromopropionic acid?
A13: While specific ADME studies on 3-bromopropionic acid are not detailed in the provided research, it's known to be metabolized in rats, forming metabolites like 3-bromopropionic acid, N-acetyl-S-(3-hydroxypropyl)cysteine, and N-acetyl-S-(2-carboxyethyl)cysteine. [] This highlights the metabolic pathways involved in processing 3-bromopropionic acid in vivo.
Q14: Has 3-bromopropionic acid demonstrated efficacy in any specific disease models?
A14: Research indicates that 3-bromopropionic acid and some of its analogues exhibit potential as anticancer agents. [] For instance, butyric acid analogues, including 3-bromopropionic acid, have been shown to upregulate gene expression, which holds promise for therapeutic interventions. []
Q15: Is there research on using 3-bromopropionic acid in diagnostics or as a biomarker?
A15: While 3-bromopropionic acid is not commonly used in diagnostics, its metabolite, N-acetyl-S-(n-propyl)-l-cysteine (AcPrCys), serves as a viable biomarker for occupational exposure to 1-bromopropane. [] This highlights the potential of utilizing 3-bromopropionic acid-related compounds in monitoring exposure levels.
Q16: What analytical methods are commonly used to characterize and quantify 3-bromopropionic acid?
A16: Common analytical techniques include gas chromatography (GC) [], high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) [], and various spectroscopic methods. [] The specific method choice depends on the sample matrix, required sensitivity, and analytical goals.
Q17: How is the quality of 3-bromopropionic acid controlled during its synthesis and use?
A17: Quality control measures for 3-bromopropionic acid involve rigorous adherence to synthetic protocols, purification techniques, and characterization methods to ensure batch-to-batch consistency and purity. [, ]
Q18: Does 3-bromopropionic acid elicit any immune response or interact with drug transporters and metabolizing enzymes?
A18: The provided research doesn't offer detailed insights into the immunogenicity, drug-transporter interactions, or drug-metabolizing enzyme modulation of 3-bromopropionic acid. [, , ] Further investigation is needed to understand these aspects fully.
Q19: Are there alternative compounds or approaches that can be used in place of 3-bromopropionic acid?
A19: Depending on the specific application, various alternatives to 3-bromopropionic acid exist, each with its advantages and drawbacks. [] For instance, other alkylating agents, different synthetic routes, or alternative linker molecules in solid-phase synthesis might be viable options.
Q20: What are the key historical milestones in the research and development of 3-bromopropionic acid?
A20: The provided research highlights several milestones in understanding 3-bromopropionic acid, including its synthesis, reactivity, and applications in various fields. [, ] Key milestones include elucidating its role in modifying cysteine residues in enzymes [] and its use as a building block for synthesizing complex molecules. [, , ]
Q21: How has 3-bromopropionic acid contributed to cross-disciplinary research and collaborations?
A21: The diverse applications of 3-bromopropionic acid have fostered collaborations across various scientific fields, including organic chemistry, biochemistry, and materials science. [] For instance, its use in synthesizing biologically active compounds has led to collaborations between chemists and biologists. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(1-Hydroxy-2-methylpropan-2-yl)disulfanyl]-2-methylpropan-1-ol](/img/structure/B48769.png)


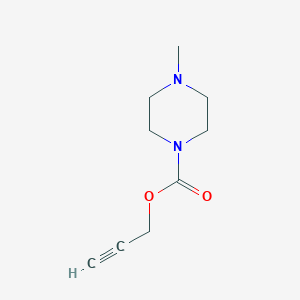

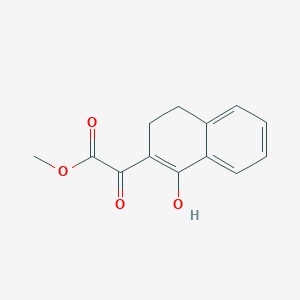
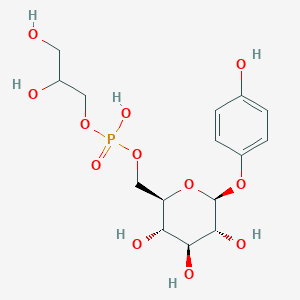

![Diethyl 4-[2,6-bis(ethoxycarbonyl)pyridin-4-yl]pyridine-2,6-dicarboxylate](/img/structure/B48784.png)
